

physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Cat. No.: B1582308

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,6-Dimethylpyridine-3,5-dicarboxylic Acid**

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of **2,6-Dimethylpyridine-3,5-dicarboxylic acid** (CAS No: 2602-36-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical predictions to offer field-proven insights into the compound's behavior. We delve into its physicochemical characteristics, spectroscopic signature, and solid-state properties, explaining the causality behind experimental observations and methodologies.

Introduction and Chemical Identity

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine core substituted with two methyl groups and two carboxylic acid functional groups. This arrangement of functional groups imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. Its rigid structure and capacity for strong intermolecular interactions, particularly hydrogen bonding, are central to understanding its physical characteristics. The following sections provide a detailed exploration of these properties, grounded in authoritative data.

Molecular Structure and Identifiers

The compound's identity is unequivocally established through various nomenclature systems and chemical identifiers.

Caption: 2D Structure of **2,6-Dimethylpyridine-3,5-dicarboxylic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2,6-dimethylpyridine-3,5-dicarboxylic acid	[1]
CAS Number	2602-36-0	[1] [2]
Molecular Formula	C ₉ H ₉ NO ₄	[1] [2]
Molecular Weight	195.17 g/mol	[1] [2]
Canonical SMILES	CC1=C(C=C(C=C1C)C(=O)O)C(=O)O	[1]

| InChI Key | WQFXJSOUBPGBGW-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For **2,6-Dimethylpyridine-3,5-dicarboxylic acid**, the presence of two carboxylic acid groups and a pyridine nitrogen atom establishes a robust network of hydrogen bonds, profoundly influencing its physical state, melting point, and solubility.

Table 2: Key Physicochemical Data

Property	Value	Notes	Source
Appearance	Off-white to light brown solid	---	[2]
Melting Point	>300 °C	High thermal stability due to strong H-bonding	[2]
Boiling Point	433.1 ± 45.0 °C	Predicted value; decomposition may occur first	[2]
Density	1.391 ± 0.06 g/cm³	Predicted value	[2]

| pKa | 1.47 ± 0.25 | Predicted value, likely for the first dissociation |[\[2\]](#) |

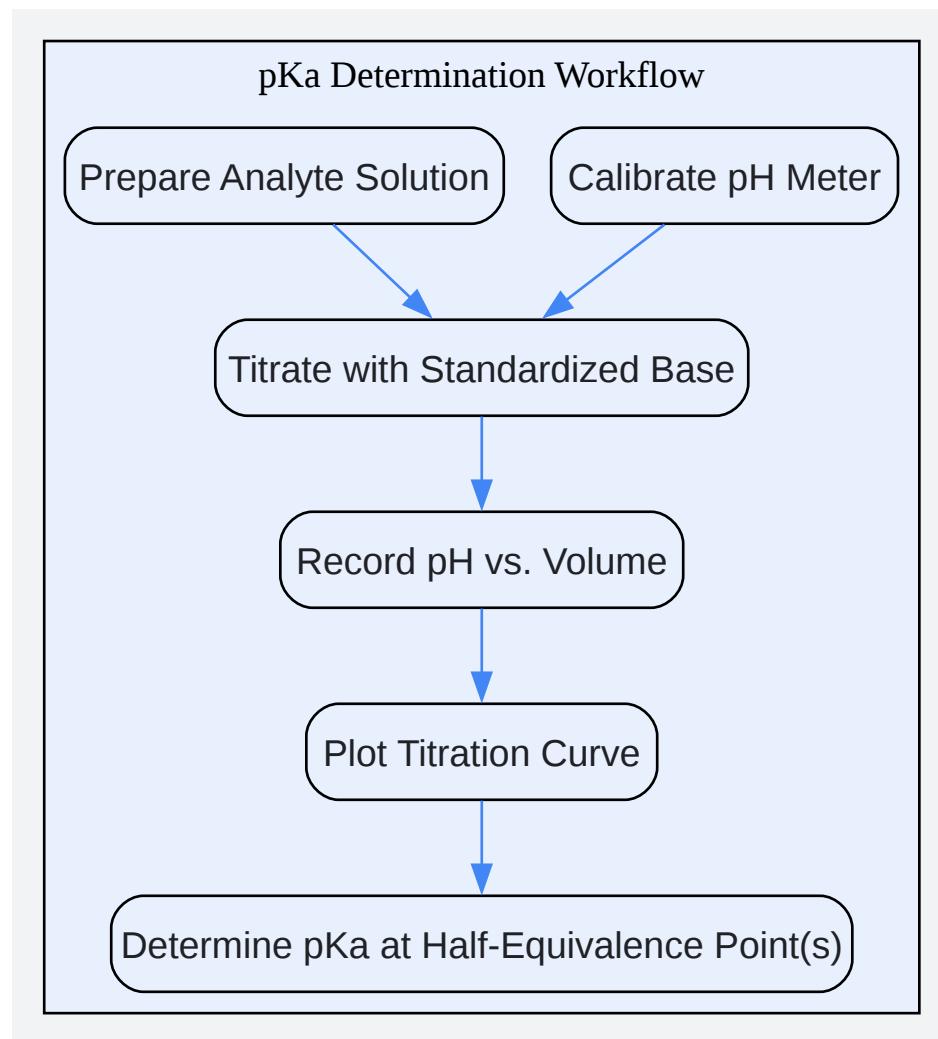
Melting Point and Thermal Stability

The exceptionally high melting point of >300 °C is a hallmark of this molecule.[\[2\]](#) This is not typical for an organic molecule of this size and is a direct consequence of extensive intermolecular hydrogen bonding. The two carboxylic acid groups can form strong hydrogen-bonded dimers with neighboring molecules, while the pyridine nitrogen can also act as a hydrogen bond acceptor. This creates a highly stable, three-dimensional crystal lattice that requires a large amount of thermal energy to disrupt.

Caption: Intermolecular hydrogen bonding between carboxylic acid groups.

Solubility Profile

- Aqueous Solubility:** Due to the strong intermolecular forces in the solid state, the compound is expected to have low solubility in neutral water. However, its acidic nature means it will readily dissolve in aqueous bases (e.g., NaOH, NaHCO₃) through deprotonation of the carboxylic acid groups to form highly soluble carboxylate salts.
- Organic Solubility:** Solubility in organic solvents is dictated by the solvent's polarity. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, which can disrupt the


hydrogen bonding network. Solubility is likely low in nonpolar solvents such as hexanes and toluene.

Acidity (pKa)

The predicted pKa of 1.47 suggests that **2,6-Dimethylpyridine-3,5-dicarboxylic acid** is a relatively strong organic acid.^[2] This value likely corresponds to the dissociation of the first proton. The two carboxylic acid groups and the pyridine nitrogen mean the molecule is polyprotic with multiple ionization states. The proximity of the electron-withdrawing pyridine ring enhances the acidity of the carboxylic acid groups compared to a simple benzoic acid (pKa ≈ 4.2).

The experimental determination of pKa values provides empirical validation of theoretical predictions and is crucial for understanding the compound's behavior in solution.

- Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.
- Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain constant temperature. Calibrate a pH electrode and immerse it in the solution.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the spectrum is dominated by the carboxylic acid and pyridine moieties.[\[1\]](#)

- O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H group in a carboxylic acid.
- C=O Stretch: A strong, sharp absorption band around 1700 cm^{-1} corresponds to the carbonyl (C=O) stretch of the carboxylic acid.
- C-N/C-C Stretches: Aromatic ring stretching vibrations for the pyridine core are expected in the 1400-1600 cm^{-1} region.
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl groups appear just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms.

- ^1H NMR:
 - -COOH Protons: A very broad singlet far downfield (>10 ppm), which is often exchangeable with D_2O .
 - Aromatic Proton: A singlet for the lone proton on the pyridine ring (at the C4 position).
 - -CH₃ Protons: A singlet integrating to 6 protons, as the two methyl groups are chemically equivalent.
- ^{13}C NMR:[1]
 - Carbonyl Carbons: Signals for the two equivalent carboxylic acid carbons are expected around 165-175 ppm.
 - Aromatic Carbons: Distinct signals for the carbons of the pyridine ring.
 - Methyl Carbons: A single signal for the two equivalent methyl group carbons in the aliphatic region (<30 ppm).

Conclusion

The physical properties of **2,6-Dimethylpyridine-3,5-dicarboxylic acid** are fundamentally governed by its molecular structure. The presence of two carboxylic acid groups on a rigid pyridine scaffold facilitates extensive intermolecular hydrogen bonding, resulting in an exceptionally high melting point and pH-dependent solubility. Its spectroscopic signatures are well-defined and directly reflect its constituent functional groups. This comprehensive understanding is essential for its effective handling, storage, and application in scientific research and development.

References

- PubChem. (n.d.). **2,6-Dimethylpyridine-3,5-dicarboxylic acid**. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **2,6-dimethylpyridine-3,5-dicarboxylic acid** (C9H9NO4).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dimethylpyridine-3,5-dicarboxylic acid | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582308#physical-properties-of-2-6-dimethylpyridine-3-5-dicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com